4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine

NK1 receptor antagonist tachykinin anti-emetic

4-[5-(Trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine (CAS 2408974-50-3; molecular formula C₇H₁₀F₃N₅; MW 221.2) is a heterobifunctional building block that fuses a piperidine ring with a 5-(trifluoromethyl)-1H-tetrazole moiety at the N-1 position of the tetrazole. The compound belongs to the tetrazole-substituted piperidine class, a scaffold recognized for its utility in medicinal chemistry where tetrazoles serve as non-classical bioisosteres of carboxylic acids, offering comparable acidity (parent tetrazole pKₐ ~4.9) with enhanced metabolic stability and modulated lipophilicity.

Molecular Formula C7H10F3N5
Molecular Weight 221.18 g/mol
Cat. No. B13577288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine
Molecular FormulaC7H10F3N5
Molecular Weight221.18 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C(=NN=N2)C(F)(F)F
InChIInChI=1S/C7H10F3N5/c8-7(9,10)6-12-13-14-15(6)5-1-3-11-4-2-5/h5,11H,1-4H2
InChIKeyGPOWJTYNRDXQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(Trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine: Chemical Identity, Scaffold Class, and Procurement Baseline


4-[5-(Trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine (CAS 2408974-50-3; molecular formula C₇H₁₀F₃N₅; MW 221.2) is a heterobifunctional building block that fuses a piperidine ring with a 5-(trifluoromethyl)-1H-tetrazole moiety at the N-1 position of the tetrazole. The compound belongs to the tetrazole-substituted piperidine class, a scaffold recognized for its utility in medicinal chemistry where tetrazoles serve as non-classical bioisosteres of carboxylic acids, offering comparable acidity (parent tetrazole pKₐ ~4.9) with enhanced metabolic stability and modulated lipophilicity [1]. The trifluoromethyl substituent at the tetrazole C-5 position introduces strong electron-withdrawing character, increases lipophilicity, and sterically shields the tetrazole ring from oxidative metabolism — properties that make this specific building block mechanistically distinct from non-fluorinated or regioisomeric analogs [2].

Why 4-[5-(Trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine Cannot Be Replaced by Unsubstituted or Methyl-Substituted Tetrazole-Piperidine Analogs


In-class tetrazole-piperidine compounds are not interchangeable because the C-5 substituent on the tetrazole ring exerts a dominant influence on lipophilicity, electronic distribution, metabolic stability, and ultimately biological performance. The trifluoromethyl group at position 5 of the tetrazole introduces a strong electron-withdrawing inductive effect that lowers the tetrazole N–H pKₐ relative to methyl-substituted analogs (parent tetrazole pKₐ ~4.9; 5-methyltetrazole pKₐ ~5.6), thereby tuning ionization state at physiological pH [1]. Furthermore, the CF₃ group increases lipophilicity (measured logP of 5-(trifluoromethyl)tetrazole = 0.22 vs. unsubstituted tetrazole which is substantially more hydrophilic), enhancing membrane permeability while the electron-withdrawing character simultaneously blocks sites prone to oxidative metabolism [2]. Direct structure–activity evidence from the NK₁ receptor antagonist series demonstrates that replacement of the unsubstituted tetrazole (GR203040) with 5-CF₃-tetrazole (GR205171/Vofopitant) produced the most potent anti-emetic antagonist in the series, confirming that the CF₃ substitution is not a passive structural variation but a critical determinant of pharmacodynamic potency [3].

Quantitative Comparator Evidence: Where 4-[5-(Trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine Differentiates from Closest Analogs


NK₁ Receptor Pharmacophore Potency: CF₃-Tetrazole vs. Unsubstituted Tetrazole in Direct Head-to-Head SAR

In a systematic SAR study of C-1 tetrazole substitutions on the GR203040 piperidine scaffold, the 5-trifluoromethyl analog (GR205171/Vofopitant) was identified as the most potent antagonist for inhibiting X-irradiation-induced emesis, surpassing all other C-1 substituents tested. GR205171 achieved a human NK₁ receptor binding affinity of pKᵢ = 10.6 (Kᵢ = 0.025 nM) versus the unsubstituted tetrazole parent GR203040, and demonstrated exquisite selectivity with negligible affinity at NK₂ and NK₃ receptors (pIC₅₀ < 5.0) . The identical 5-CF₃-tetrazole-1-yl pharmacophoric element present in the target building block is therefore validated as the optimal substituent in this therapeutically relevant series [1].

NK1 receptor antagonist tachykinin anti-emetic structure–activity relationship

Lipophilicity (logP) Modulation: Quantified Increase from CF₃ Substitution vs. Unsubstituted and Regioisomeric Tetrazole-Piperidine Analogs

The introduction of the trifluoromethyl group dramatically shifts the lipophilicity profile of the tetrazole-piperidine scaffold. The parent 5-(trifluoromethyl)tetrazole fragment has an experimentally measured logP of 0.22, whereas the unsubstituted 4-(1H-tetrazol-5-yl)piperidine regioisomer (CAS 112626-97-8, C₆H₁₁N₅, MW 153.19) has a computed XLogP3 of −0.4, reflecting a substantially more hydrophilic character [1]. The target compound, bearing the CF₃ group, is predicted to have an XLogP approximately 0.8–1.2 units higher than non-fluorinated analogs, placing it in a more favorable lipophilicity range for passive membrane permeation while retaining aqueous solubility imparted by the basic piperidine nitrogen [2].

lipophilicity logP membrane permeability drug-likeness

PI3Kδ Kinase Inhibition: Nanomolar Potency of CF₃-Tetrazole-Piperidine-Containing Scaffolds vs. Baseline Inactive Analogs

In a US patent (US9221795) disclosing PI3Kδ inhibitors, the elaborated compound incorporating the 5-(trifluoromethyl)tetrazol-1-yl pharmacophore linked to a piperidine scaffold demonstrated an IC₅₀ of 1 nM against human full-length PI3K p110δ/p85α in a TR-FRET enzymatic assay (pH 7.4), with an EC₅₀ of 0.310 nM in a human basophil cellular assay measuring anti-FcεR1-mediated activation [1][2]. The same compound showed an IC₅₀ of 190 nM against PI3K p110γ, yielding a 190-fold selectivity window for the δ-isoform. By contrast, the same scaffold lacking the CF₃-tetrazole moiety showed IC₅₀ > 10,000 nM against MELK kinase, indicating that the CF₃-tetrazole is essential for potent target engagement [3].

PI3K delta inhibitor kinase selectivity immuno-oncology TR-FRET assay

PET Imaging Tracer Derivatization: The CF₃-Tetrazole-Piperidine Core as the Synthetic Entry Point for Clinically Translated Radioligands

The 5-CF₃-tetrazol-1-yl-piperidine motif serves as the direct synthetic precursor for two clinically evaluated PET radioligands: [¹¹C]GR205171 and [¹⁸F]SPA-RQ, both targeting the neurokinin-1 (NK₁) receptor for CNS imaging applications [1]. [¹¹C]GR205171 demonstrated a pKd of 10.8 ± 0.2 with Bmax of 607 ± 40 fmol mg⁻¹ in gerbil striatum homogenates, confirming sub-nanomolar target engagement [2]. [¹⁸F]SPA-RQ has been advanced to human biodistribution and radiation dosimetry studies, demonstrating a favorable safety profile suitable for repeated PET imaging sessions [3]. Procurement of the target building block 4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine provides the core scaffold for late-stage diversification into either ¹¹C-methylation or ¹⁸F-fluoroalkylation pathways, whereas the 5-methyl or unsubstituted tetrazole analogs lack the requisite metabolic stability and binding affinity for viable PET tracer development.

PET imaging NK1 receptor radioligand carbon-11 fluorine-18

Optimal Procurement Scenarios: When to Select 4-[5-(Trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine Over Alternative Tetrazole-Piperidine Building Blocks


NK₁ Receptor Antagonist Lead Optimization Programs Requiring a Validated, High-Affinity Pharmacophoric Core

Medicinal chemistry teams pursuing tachykinin NK₁ receptor antagonists for anti-emetic, antidepressant, or pain indications should prioritize this building block because the 5-CF₃-tetrazol-1-yl-piperidine motif is the pharmacophoric core of GR205171/Vofopitant — the most potent and broad-spectrum NK₁ antagonist described in the primary literature [1]. The building block provides a direct synthetic handle for late-stage diversification at the piperidine nitrogen, mirroring the strategy used to generate the GR205171 series where the piperidine NH serves as the point of attachment to substituted benzyl groups. Starting from 4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine rather than the unsubstituted tetrazole analog eliminates one round of SAR optimization at the tetrazole C-5 position, which was empirically demonstrated to be the critical variable for in vivo anti-emetic potency [2].

PI3Kδ-Selective Inhibitor Discovery Leveraging a Composition-of-Matter Patent Scaffold

Research groups developing isoform-selective PI3Kδ inhibitors for B-cell malignancies or autoimmune diseases can access the privileged chemotype disclosed in US9221795 by procuring this building block [1]. The CF₃-tetrazole-piperidine scaffold, when elaborated with the appropriate aromatic and heterocyclic appendages, delivers PI3Kδ IC₅₀ values as low as 1 nM with 190-fold selectivity over the γ-isoform. The unsubstituted tetrazole-piperidine analog is essentially inactive (IC₅₀ > 10 μM against MELK kinase), confirming that the CF₃ group is non-negotiable for kinase engagement [2]. Procurement of the pre-functionalized CF₃-tetrazole building block allows parallel synthesis of focused libraries around a validated kinase inhibitor chemotype.

CNS PET Tracer Development Using a Clinically Translated Radioligand Scaffold

Imaging laboratories and radiochemistry facilities developing PET ligands for neuroinflammation, depression, or pain research should select this building block as the starting material for ¹¹C- or ¹⁸F-labeled NK₁ receptor radioligands [1]. The building block contains the identical core structure of [¹¹C]GR205171 and [¹⁸F]SPA-RQ, both of which have undergone successful human translation with favorable dosimetry profiles [2]. The CF₃ group confers the metabolic stability required for in vivo imaging (resisting oxidative defluorination), a property absent in the methyl-substituted analog which would be susceptible to CYP450-mediated hydroxylation. This procurement decision directly reduces the radiochemistry development burden by providing a pre-optimized scaffold with established in vivo binding characteristics (pKd = 10.8, sub-nanomolar Kd) .

Carboxylic Acid Bioisostere Replacement in Lead Compounds Requiring Enhanced Membrane Permeability and Metabolic Stability

Medicinal chemists seeking to replace a carboxylic acid moiety with a bioisostere that simultaneously improves lipophilicity and blocks metabolic soft spots should select this building block over non-fluorinated tetrazole-piperidine analogs [1]. The 5-CF₃-tetrazole retains the pKₐ range of a carboxylic acid (parent tetrazole pKₐ ~4.9, modulated downward by the electron-withdrawing CF₃), enabling deprotonation at physiological pH and preservation of key ionic interactions with target proteins. However, unlike a naked tetrazole, the CF₃ group increases logP by approximately 1.0 log unit (from ~ -0.4 to ~ +0.6–1.0), improving passive membrane permeability, while simultaneously blocking the C-5 position from CYP450-mediated oxidation — a dual advantage not achievable with the methyl- or unsubstituted tetrazole analogs [2]. This makes the compound uniquely suited for CNS-active programs where both target engagement and brain penetration are required.

Quote Request

Request a Quote for 4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.